3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine is a heterocyclic compound featuring a combination of phenyl, oxadiazole, and pyridazine rings. Its complex structure and diverse functionalities make it a topic of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediate compounds:
Formation of the oxadiazole ring: : This can be achieved through the reaction of a hydrazide with an acyl chloride under acidic conditions.
Synthesis of the pyrrolopyrrolidine core: : This often involves the cyclization of appropriate precursors using methods such as thermal or microwave-induced reactions.
Coupling reactions: : The phenyl and pyridazine rings are introduced via Suzuki or Stille coupling reactions, using palladium catalysts under inert conditions.
Industrial Production Methods
For large-scale production, continuous flow synthesis and catalysis are employed. These methods enhance yield and efficiency while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the phenyl and pyridazine rings, using reagents like potassium permanganate.
Reduction: : Reduction of the oxadiazole ring is possible with hydride donors like lithium aluminium hydride.
Substitution: : Electrophilic substitution is common in the aromatic rings when treated with electrophiles such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: : Leads to the formation of ketones or carboxylic acids.
Reduction: : Converts the oxadiazole to an amino group.
Substitution: : Introduces halogen or nitro groups into the aromatic rings.
Applications De Recherche Scientifique
This compound has multifaceted applications in research:
Chemistry: : Used as a building block in the synthesis of more complex molecules, catalysts, and ligands.
Biology: : Evaluated for its potential as a pharmaceutical agent due to its unique structure and ability to interact with biological targets.
Medicine: : Investigated for its efficacy as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : Applied in the development of advanced materials like polymers and dyes.
Mécanisme D'action
The Mechanism
The compound’s mechanism of action involves binding to specific molecular targets:
Enzyme inhibition: : Acts as an inhibitor for certain enzymes, altering their activity.
Receptor modulation: : Modulates receptors involved in signal transduction pathways.
Molecular Targets and Pathways
Kinases: : Inhibits kinases involved in cell proliferation.
Receptors: : Modulates neurotransmitter receptors, affecting neural pathways.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to similar compounds, 3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine stands out due to:
Structural complexity: : More intricate framework than most heterocyclic compounds.
Diverse functional groups: : Offers multiple points of chemical modification.
Similar Compounds
Benzoxadiazoles
Pyridopyrazines
Phenylpyridazines
Each compound exhibits unique properties, but the versatility and complex structure of this compound make it particularly noteworthy in scientific research.
Propriétés
IUPAC Name |
5-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15(2)22-23-21(29-26-22)14-27-10-17-12-28(13-18(17)11-27)20-9-8-19(24-25-20)16-6-4-3-5-7-16/h3-9,15,17-18H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVXGFIUXFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.